molecular formula C22H34N2O3S B11336847 N-cyclooctyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-cyclooctyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11336847
M. Wt: 406.6 g/mol
InChI Key: OXKQPJKOSBTJCD-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a cyclooctyl group, and a methanesulfonyl group attached to a 2-methylphenyl moiety. It is often used in research settings due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclooctyl Group: The cyclooctyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached to the 2-methylphenyl moiety through a sulfonylation reaction.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-CYCLOOCTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. This can include binding to receptors, enzymes, or other proteins, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOOCTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H34N2O3S

Molecular Weight

406.6 g/mol

IUPAC Name

N-cyclooctyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H34N2O3S/c1-18-9-7-8-10-20(18)17-28(26,27)24-15-13-19(14-16-24)22(25)23-21-11-5-3-2-4-6-12-21/h7-10,19,21H,2-6,11-17H2,1H3,(H,23,25)

InChI Key

OXKQPJKOSBTJCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCCC3

Origin of Product

United States

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